4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine and a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of this compound appear to be ATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes such as neuroprotection , anti-inflammation , and the regulation of endoplasmic reticulum (ER) stress .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in the reduction of ER stress and apoptosis, as evidenced by the decreased expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, the compound exhibits neuroprotective and anti-inflammatory properties .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of ER stress and apoptosis markers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Substitution with Piperazine: The pyrimidine core is then reacted with 1-(3,4-difluorobenzyl)piperazine under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of Pyrrolidine: Finally, the compound is treated with pyrrolidine under similar nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(morpholin-1-yl)pyrimidine
- 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(piperidin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine may exhibit unique biological activities due to the presence of the pyrrolidine ring, which can influence its binding affinity and specificity for certain molecular targets. This uniqueness can make it a valuable compound for specific therapeutic applications.
Properties
IUPAC Name |
4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5/c20-16-4-3-15(11-17(16)21)13-24-7-9-26(10-8-24)19-12-18(22-14-23-19)25-5-1-2-6-25/h3-4,11-12,14H,1-2,5-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXRLBKWMGDZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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